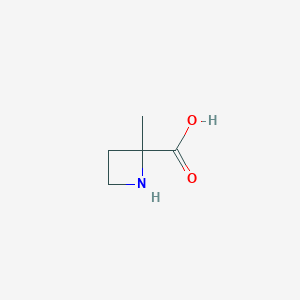

2-Methylazetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17228738

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 2-methylazetidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO2/c1-5(4(7)8)2-3-6-5/h6H,2-3H2,1H3,(H,7,8) |

| Standard InChI Key | ADTSDDJGGMQTIE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN1)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

MA2C features a strained azetidine ring (a four-membered nitrogen-containing heterocycle) with a methyl group and carboxylic acid substituent at the C2 position. The compound exists in two enantiomeric forms: (S)-2-methylazetidine-2-carboxylic acid and (R)-2-methylazetidine-2-carboxylic acid. The stereochemistry critically influences its biochemical interactions, particularly in peptide systems where it mimics proline’s conformational rigidity .

Table 1: Key Physical Properties of MA2C Derivatives

Synthetic Methodologies

Intramolecular Alkylation

A robust route to enantiopure MA2C involves the resolution of diastereomeric amides using (S)-phenylglycinol. The azetidine ring is formed via intramolecular alkylation of a proline-derived enolate, achieving yields >60% and >99% ee . This method benefits from facile diastereomer separation and compatibility with N- and C-protecting groups, enabling downstream peptide coupling .

Enzymatic Biosynthesis

Recent studies reveal bacterial azetidine-2-carboxylic acid (AZE) synthases catalyze SAM’s intramolecular 4-exo-tet cyclization to form AZE, a structural analog of MA2C . Quantum mechanical calculations suggest substrate desolvation and cation-π interactions facilitate this strained ring formation, offering insights for engineering MA2C-producing enzymes .

Applications in Peptide and Natural Product Design

Conformational Modulation in Peptides

MA2C’s rigid azetidine ring induces γ-turns in peptides, stabilizing secondary structures inaccessible to proline. For example, N-Boc-protected MA2C derivatives have been incorporated into peptidomimetics to enhance metabolic stability and receptor binding .

Natural Product Engineering

Incorporating MA2C into non-ribosomal peptide synthetase (NRPS) pathways enables the biosynthesis of azabicyclenes, a class of bicyclic antimicrobial agents . Structural comparisons with proline-containing analogs demonstrate MA2C’s superior ring strain, which augments bioactivity .

Recent Advances and Future Directions

Enzymatic Pathway Engineering

The 2025 discovery of SAM-dependent AZE synthases in diverse bacterial phyla suggests untapped potential for microbial MA2C production . Directed evolution of these enzymes could enable sustainable, high-yield synthesis of MA2C enantiomers.

Drug Discovery Applications

MA2C’s ability to rigidify peptide backbones makes it a promising scaffold for G-protein-coupled receptor (GPCR) agonists and protease inhibitors. Current research focuses on optimizing its pharmacokinetic properties through side-chain modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume